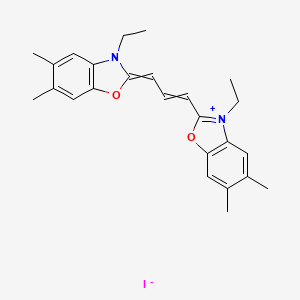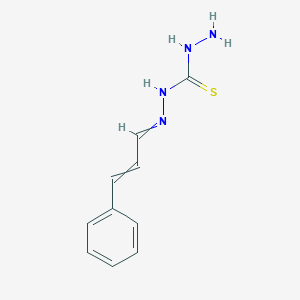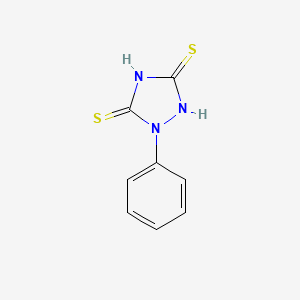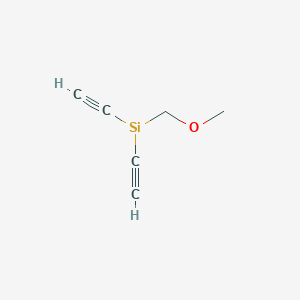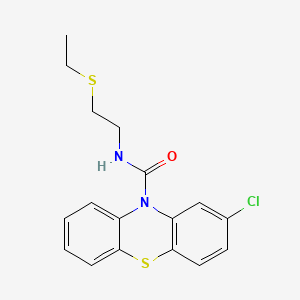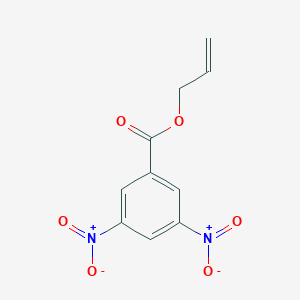![molecular formula C13H17NO3 B14643210 2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- CAS No. 56361-01-4](/img/structure/B14643210.png)
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely to follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise temperature and pressure control, and stringent safety measures to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but differs in its functional groups and molecular weight.
Cinnamamide, N-(3,4-dimethoxyphenethyl)-: Another similar compound with slight variations in its chemical structure.
Uniqueness
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is unique due to its specific functional groups and stability, making it particularly useful as an intermediate in organic synthesis and various scientific applications .
Eigenschaften
CAS-Nummer |
56361-01-4 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-4-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h4-6,9H,1,7-8H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
FDOGAUMRQAXNTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)


